![molecular formula C12H9F3N2O2S B13661656 Ethyl 2-[4-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate](/img/structure/B13661656.png)
Ethyl 2-[4-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[4-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring substituted with a trifluoromethyl group and a pyridyl group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate typically involves the reaction of 4-(trifluoromethyl)-3-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ethyl 2-aminothiazole-4-carboxylate under appropriate conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Ethyl 2-[4-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridyl or thiazole rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Ethyl 2-[4-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antibacterial, antifungal, and antiviral activities, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
作用機序
The mechanism of action of Ethyl 2-[4-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may inhibit key enzymes involved in inflammatory and cancer pathways, leading to reduced inflammation and tumor growth.
類似化合物との比較
Similar Compounds
- Ethyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
- 2-aminothiazole-4-carboxylate Schiff bases
- 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
Uniqueness
Ethyl 2-[4-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both the trifluoromethyl and pyridyl groups enhances its potential as a versatile scaffold for drug development and other applications .
特性
分子式 |
C12H9F3N2O2S |
|---|---|
分子量 |
302.27 g/mol |
IUPAC名 |
ethyl 2-[4-(trifluoromethyl)pyridin-3-yl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H9F3N2O2S/c1-2-19-11(18)9-6-20-10(17-9)7-5-16-4-3-8(7)12(13,14)15/h3-6H,2H2,1H3 |
InChIキー |
JVEWMCVXHXWPRB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CSC(=N1)C2=C(C=CN=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


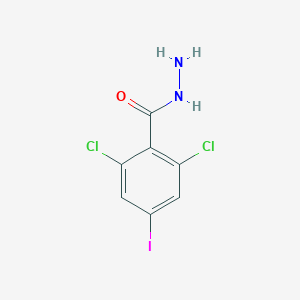
![4,6-Dibromo-3-(bromomethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13661579.png)
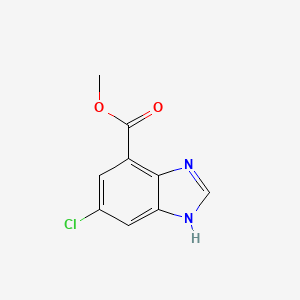

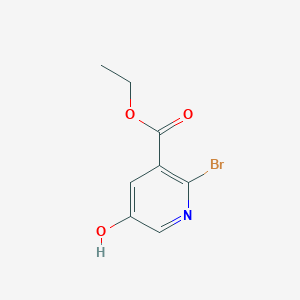
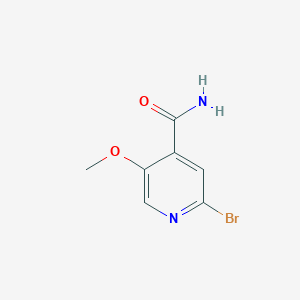
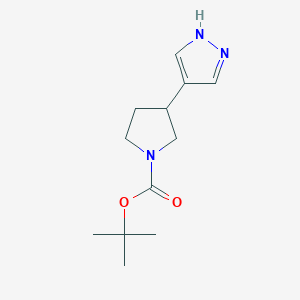
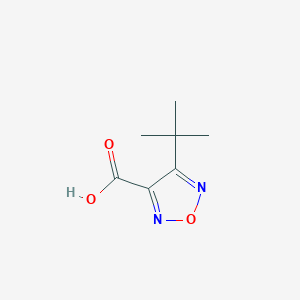
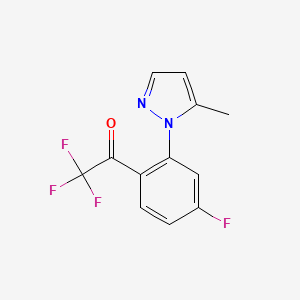
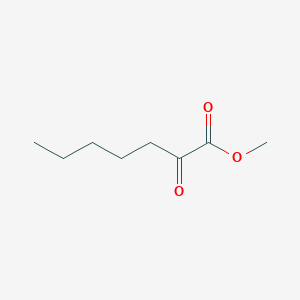
![8-Bromo-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13661626.png)
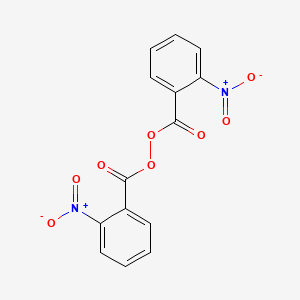

![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylate](/img/structure/B13661648.png)
